Sodium 4-aminosalicylate dihydrate

Catalog No.
S007424
CAS No.
6018-19-5
M.F
C₇H₇NO₃.₂H₂O.Na
M. Wt
176.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-aminosalicylate dihydrate

CAS Number

6018-19-5

Product Name

Sodium 4-aminosalicylate dihydrate

IUPAC Name

sodium;4-amino-2-hydroxybenzoate;dihydrate

Molecular Formula

C₇H₇NO₃.₂H₂O.Na

Molecular Weight

176.12 g/mol

InChI

InChI=1S/C7H7NO3.Na.2H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;;/h1-3,9H,8H2,(H,10,11);;2*1H2/q;+1;;/p-1

InChI Key

GMUQJDAYXZXBOT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+]

Description

The exact mass of the compound Sodium 4-aminosalicylate dihydrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimycobacterial Activity

Sodium 4-aminosalicylate dihydrate, also known as Mesalazine or Aminosalicylate Sodium, is a medication with established scientific research regarding its antimycobacterial activity. This means it can inhibit the growth and reproduction of Mycobacterium tuberculosis, the bacteria that causes tuberculosis PubChem: ).

Its mechanism of action involves mimicking para-aminobenzoic acid (PABA), a crucial component for folate synthesis in bacteria. By competing with PABA for binding sites on enzymes, Sodium 4-aminosalicylate dihydrate disrupts the bacteria's ability to produce folate, a vital nutrient for growth and replication PubChem: ). This ultimately leads to the suppression of Mycobacterium tuberculosis growth and eventual cell death.

Use in Combination Therapy

Scientific research shows that Sodium 4-aminosalicylate dihydrate is most effective when used in combination with other antitubercular drugs like Isoniazid PubChem: ). This multi-drug approach helps prevent the development of drug resistance in Mycobacterium tuberculosis strains.

PAS is a sodium salt of aminosalicylic acid. It is a white, odorless, crystalline powder []. PAS was first synthesized in the early 1900s and was one of the first effective medications used to treat tuberculosis (TB) [].


Molecular Structure Analysis

PAS has a chemical formula of C7H6NNaO3•2H2O. Its structure consists of a benzene ring with an amino group (NH2) at position 4 and a hydroxyl group (OH) at position 2. The sodium ion (Na+) is attached to the carboxylic acid group (COOH). The molecule also contains two water molecules bound to its structure [].


Chemical Reactions Analysis

PAS undergoes various chemical reactions, including:

  • Synthesis: PAS can be synthesized from para-aminobenzoic acid (PABA) through a series of reactions.
  • Decomposition: At high temperatures, PAS decomposes into various products, including carbon dioxide, water, and sodium oxide [].

Due to its specific use in research and medical contexts, details regarding specific syntheses or decompositions may require consultation with specialized resources.


Physical And Chemical Properties Analysis

  • Melting point: >300°C (decomposes) [].
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Soluble in water, slightly soluble in alcohol, practically insoluble in organic solvents [].
  • Stability: Relatively stable under dry conditions, but may hydrolyze (decompose with water) in moist environments [].

PAS is a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria. Its mechanism of action against TB is not fully understood, but it is believed to interfere with folic acid synthesis in Mycobacterium tuberculosis, the bacteria that causes TB [].

UNII

S38B9W6AXW

Related CAS

65-49-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Aminosalicylate Sodium is the sodium salt form of aminosalicylic acid, an analog of para-aminobenzoic acid (PABA) with antitubercular activity. Aminosalicylate sodium exerts its bacteriostatic activity against Mycobacterium tuberculosis by competing with PABA for enzymes involved in folate synthesis, thereby suppressing growth and reproduction of M. tuberculosis, eventually leading to cell death.

Pictograms

Irritant

Irritant

Other CAS

6018-19-5

Wikipedia

Aminosalicylate sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
[1]. Zheng J, et al. para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis. J Biol Chem. 2013 Aug 9;288(32):23447-56.[2]. Sy SK, et al. N-acetyltransferase genotypes and the pharmacokinetics and tolerability of para-aminosalicylic acid in drug-resistant pulmonary tuberculosis patients. Antimicrob Agents Chemother. 2015 May 11. pii: AAC.04049-14.

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